4-Chloro-6-(3,5-dimethylpiperidin-1-yl)-2-methylpyrimidine
CAS No.: 1248966-07-5
Cat. No.: VC3073995
Molecular Formula: C12H18ClN3
Molecular Weight: 239.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1248966-07-5 |
---|---|
Molecular Formula | C12H18ClN3 |
Molecular Weight | 239.74 g/mol |
IUPAC Name | 4-chloro-6-(3,5-dimethylpiperidin-1-yl)-2-methylpyrimidine |
Standard InChI | InChI=1S/C12H18ClN3/c1-8-4-9(2)7-16(6-8)12-5-11(13)14-10(3)15-12/h5,8-9H,4,6-7H2,1-3H3 |
Standard InChI Key | ZIONKQWYQVKCLU-UHFFFAOYSA-N |
SMILES | CC1CC(CN(C1)C2=CC(=NC(=N2)C)Cl)C |
Canonical SMILES | CC1CC(CN(C1)C2=CC(=NC(=N2)C)Cl)C |
Introduction
Chemical Structure and Physical Properties
4-Chloro-6-(3,5-dimethylpiperidin-1-yl)-2-methylpyrimidine contains a pyrimidine core with three key substituents: a chlorine atom at position 4, a 3,5-dimethylpiperidin-1-yl group at position 6, and a methyl group at position 2. This structural arrangement contributes to its unique chemical and biological properties.
Structural Features
The compound features a heterocyclic pyrimidine ring system, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The substitution pattern includes:
-
A chlorine atom at position 4, which serves as a potential reactive site for further derivatization
-
A 3,5-dimethylpiperidin-1-yl group at position 6, which increases lipophilicity and may enhance membrane permeability
-
A methyl group at position 2, which contributes to the electron density distribution across the pyrimidine ring
Physical Properties
Based on analysis of similar compounds, the following physical properties can be estimated:
Property | Estimated Value | Basis for Estimation |
---|---|---|
Molecular Formula | C₁₂H₁₈ClN₃ | Structural composition |
Molecular Weight | Approximately 239.75 g/mol | Calculated from atomic weights |
Physical State | Crystalline solid at room temperature | Common for similar pyrimidines |
Solubility | Limited water solubility; soluble in organic solvents | Based on lipophilicity of substituents |
Melting Point | Estimated 180-200°C | Comparison with similar compounds |
LogP | Approximately 3.2-3.8 | Estimated from structural features |
Synthesis Methods
General Synthetic Approaches
The synthesis of 4-Chloro-6-(3,5-dimethylpiperidin-1-yl)-2-methylpyrimidine likely follows established methods for preparing substituted pyrimidines. A common approach would involve a multi-step process starting from appropriately substituted precursors.
Route A: Nucleophilic Substitution Approach
This route begins with a commercially available 2-methyl-4,6-dichloropyrimidine:
-
Selective nucleophilic aromatic substitution at position 6 with 3,5-dimethylpiperidine
-
Controlled reaction conditions to favor monosubstitution at the more reactive C-6 position
This approach is supported by similar reactions documented for structurally related compounds, such as the synthesis of 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine, where selective nucleophilic substitution at the C-6 position has been demonstrated .
Route B: Building the Pyrimidine Ring
An alternative approach involves constructing the pyrimidine ring:
-
Condensation of an appropriate β-keto ester with an amidine derivative
-
Chlorination at position 4 using phosphorus oxychloride
-
Introduction of the 3,5-dimethylpiperidine moiety via nucleophilic substitution
This methodology is supported by the synthesis approach used for 2-amino-4-chloro-6-methylpyrimidine, where phosphorus oxychloride was employed as a chlorinating agent .
Reaction Conditions Table
Structure-Based Drug Design Implications
Molecular Docking Studies
Computer-aided molecular docking studies with 4-Chloro-6-(3,5-dimethylpiperidin-1-yl)-2-methylpyrimidine would be valuable for predicting its interactions with potential biological targets. The compound's structural features suggest several potential binding modes:
-
The pyrimidine nitrogen atoms may serve as hydrogen bond acceptors
-
The lipophilic dimethylpiperidine moiety could interact with hydrophobic pockets in target proteins
-
The chlorine atom might engage in halogen bonding with appropriate amino acid residues
Position | Possible Modifications | Expected Impact on Activity |
---|---|---|
C-4 Chlorine | Replacement with other halogens or functional groups | Altered electronic properties and hydrogen bonding |
C-6 Piperidine | Variation in ring size or substitution pattern | Modified binding affinity and specificity |
C-2 Methyl | Extension to larger alkyl groups or introduction of polar groups | Changed solubility and target interaction profile |
Bioisosteric Replacements
Strategic replacement of key structural components with bioisosteres could generate analogs with improved properties:
-
Replacement of the pyrimidine core with other heterocycles (e.g., pyridine, triazine)
-
Substitution of the piperidine ring with morpholine or piperazine
-
Introduction of fluorine in place of the methyl groups on the piperidine ring
Such modifications could lead to compounds with enhanced metabolic stability, improved solubility, or more specific target interactions .
Physicochemical and ADME Properties
Predicted Pharmacokinetic Profile
Based on its structural features, 4-Chloro-6-(3,5-dimethylpiperidin-1-yl)-2-methylpyrimidine would likely exhibit the following pharmacokinetic characteristics:
Property | Prediction | Rationale |
---|---|---|
Oral Absorption | Moderate to good | Balanced lipophilicity and molecular weight |
Blood-Brain Barrier Penetration | Possible | Lipophilic nature and appropriate size |
Plasma Protein Binding | Moderate to high | Presence of lipophilic substituents |
Metabolic Stability | Moderate | Susceptible to oxidative metabolism at methyl groups |
Elimination | Primarily hepatic | Common for similar heterocyclic compounds |
Druglikeness Assessment
The compound can be evaluated according to established druglikeness criteria:
-
Lipinski's Rule of Five compliance:
-
Molecular weight: ~240 Da (< 500)
-
Estimated LogP: 3.2-3.8 (< 5)
-
Hydrogen bond donors: 0 (< 5)
-
Hydrogen bond acceptors: 3 (< 10)
-
-
Additional parameters:
-
Topological polar surface area (TPSA): Estimated 25-35 Ų (favorable for membrane permeability)
-
Rotatable bonds: Approximately 2-3 (< 10)
-
These parameters suggest favorable drug-like properties, supporting the compound's potential for further development in medicinal chemistry applications .
Analytical Characterization
Predicted NMR Characteristics
Based on similar pyrimidine derivatives, the following NMR signals would be expected:
Proton Type | Expected ¹H NMR (ppm) | Multiplicity | Integration |
---|---|---|---|
Pyrimidine C-5H | 6.5-7.0 | singlet | 1H |
C-2 Methyl | 2.4-2.6 | singlet | 3H |
Piperidine CH | 1.7-2.2 | multiplet | 2H |
Piperidine CH₂ | 1.4-1.8 and 3.4-4.0 | multiplet | 6H |
Piperidine CH₃ | 0.9-1.1 | doublet | 6H |
Mass Spectrometry
Expected fragmentation patterns would include:
-
Molecular ion peak at m/z 239/241 (M⁺) with characteristic chlorine isotope pattern
-
Fragment ions corresponding to loss of chlorine (m/z 204)
-
Fragments related to the dimethylpiperidine moiety (m/z 112)
Crystallographic Considerations
The compound would likely crystallize in one of the common space groups for organic molecules, with packing influenced by:
-
π-π stacking interactions between pyrimidine rings
-
Potential C-H···N hydrogen bonding
-
Van der Waals interactions between alkyl substituents
A detailed crystallographic analysis would provide valuable information about the molecule's preferred conformation in the solid state, which could inform structure-based drug design efforts.
Future Research Directions
Synthesis Optimization
Future research could focus on developing more efficient and scalable synthesis routes:
-
Investigation of metal-catalyzed coupling reactions for introducing the piperidine moiety
-
Development of regioselective methods for pyrimidine functionalization
-
Exploration of greener reaction conditions with reduced environmental impact
Biological Evaluation
Comprehensive biological screening would be essential to determine the compound's activity profile:
-
Enzyme inhibition assays against diverse kinase panels
-
Antimicrobial screening against standard bacterial and fungal strains
-
Cytotoxicity evaluation against cancer and normal cell lines
-
Target identification studies to elucidate the mechanism of action
Medicinal Chemistry Optimization
Structure-activity relationship studies could lead to optimized derivatives:
-
Systematic modification of each substituent to generate a focused library
-
Evaluation of pharmacokinetic properties to identify limitations
-
Optimization of potency, selectivity, and ADME properties
These efforts would contribute to the understanding of pyrimidine-based compounds as potential therapeutic agents across various disease areas .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume